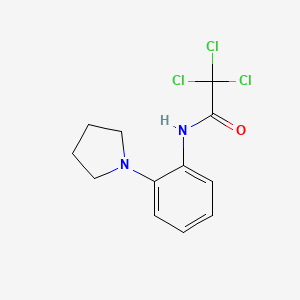
2,2,2-trichloro-N-(2-pyrrolidin-1-ylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,2-Trichloro-N-(2-pyrrolidin-1-ylphenyl)acetamide is a chemical compound that features a trichloromethyl group attached to an acetamide moiety, which is further connected to a pyrrolidinyl-substituted phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trichloro-N-(2-pyrrolidin-1-ylphenyl)acetamide typically involves the reaction of 2-pyrrolidin-1-ylphenylamine with trichloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure high yield and purity. The product is typically purified using recrystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
2,2,2-Trichloro-N-(2-pyrrolidin-1-ylphenyl)acetamide undergoes several types of chemical reactions, including:
Hydrolysis: The amide bond can be cleaved under acidic or basic conditions, yielding acetic acid and 2-pyrrolidin-1-ylphenylamine.
Nucleophilic Substitution: The trichloromethyl group can undergo nucleophilic substitution reactions, where one or more chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide.
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alcohols, often in the presence of a base to facilitate the reaction.
Major Products
Hydrolysis: Acetic acid and 2-pyrrolidin-1-ylphenylamine.
Nucleophilic Substitution: Products vary depending on the nucleophile used, resulting in derivatives with different functional groups replacing the chlorine atoms.
Aplicaciones Científicas De Investigación
2,2,2-Trichloro-N-(2-pyrrolidin-1-ylphenyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of collagen prolyl-4-hydroxylase.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2,2,2-trichloro-N-(2-pyrrolidin-1-ylphenyl)acetamide involves its interaction with specific molecular targets. For example, as an inhibitor of collagen prolyl-4-hydroxylase, it binds to the active site of the enzyme, preventing the hydroxylation of proline residues in collagen. This inhibition can affect collagen stability and has implications in various biological processes.
Comparación Con Compuestos Similares
Similar Compounds
2,2,2-Trichloro-N-(pyridin-3-yl)acetamide: Similar structure but with a pyridinyl group instead of a pyrrolidinyl group.
2-Phenyl-N-(2,2,2-trichloro-1-pyrrolidin-1-ylethyl)acetamide: Contains a phenyl group and a different substitution pattern on the acetamide moiety.
Uniqueness
2,2,2-Trichloro-N-(2-pyrrolidin-1-ylphenyl)acetamide is unique due to the presence of the pyrrolidinyl-substituted phenyl ring, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development.
Propiedades
IUPAC Name |
2,2,2-trichloro-N-(2-pyrrolidin-1-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13Cl3N2O/c13-12(14,15)11(18)16-9-5-1-2-6-10(9)17-7-3-4-8-17/h1-2,5-6H,3-4,7-8H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZICLGJGCXWTKPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=CC=C2NC(=O)C(Cl)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[(3-Chloro-2-methylphenyl)amino]-1-(4-nitrophenyl)propan-1-one](/img/structure/B5828811.png)
![1H-indol-3-yl{4-[(4-methoxyphenyl)sulfonyl]piperazin-1-yl}methanone](/img/structure/B5828818.png)
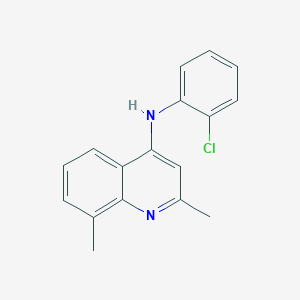
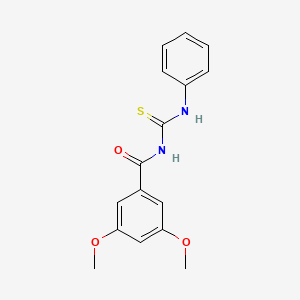
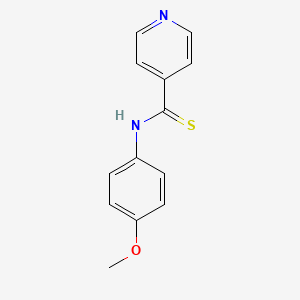
![1-[2-(2-methoxyphenoxy)ethyl]-2-methyl-1H-indole-3-carbaldehyde](/img/structure/B5828846.png)
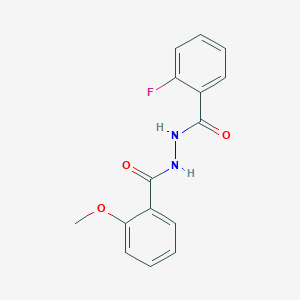
![1-[5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-yl]-3-(4-methoxyphenyl)urea](/img/structure/B5828867.png)
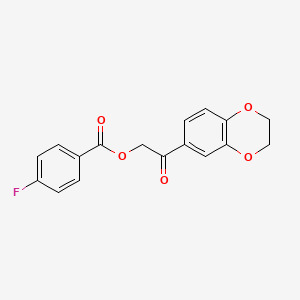
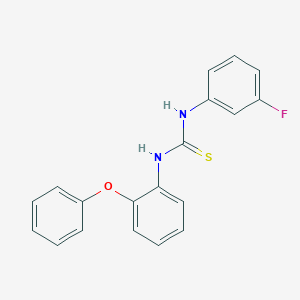
![2-[(4-chlorophenyl)thio]-N-[2-(methylthio)phenyl]acetamide](/img/structure/B5828896.png)
![N-(tert-butyl)-N-[(2-hydroxy-3-quinolinyl)methyl]isonicotinamide](/img/structure/B5828904.png)
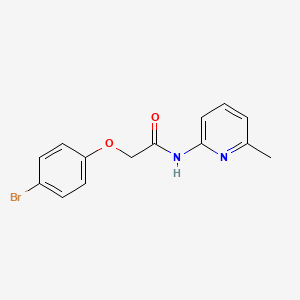
![2-[(E)-[(2E)-2-(diaminomethylidenehydrazinylidene)-1-phenylethylidene]amino]guanidine;nitric acid](/img/structure/B5828912.png)
